molecular formula C27H25Cl2N3O5 B11500464 1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11500464
M. Wt: 542.4 g/mol
InChI Key: IVWOWUFIEDYRSO-UHFFFAOYSA-N
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Description

1-(4-{2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHOXY}PHENYL)-N-(4-METHOXYBENZYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, ethers, and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHOXY}PHENYL)-N-(4-METHOXYBENZYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Amidation reactions: Using reagents like carbodiimides to form amide bonds.

    Ether formation: Utilizing Williamson ether synthesis conditions.

    Aromatic substitution: Employing nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHOXY}PHENYL)-N-(4-METHOXYBENZYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

    Reduction: Using reducing agents to reduce specific functional groups.

    Substitution: Participating in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biochemical pathways and interactions.

    Medicine: Potentially as a pharmaceutical compound for treating specific conditions.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{2-[(3,4-DICHLOROPHENYL)AMINO]-2-OXOETHOXY}PHENYL)-N-(4-METHOXYBENZYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating specific enzymes.

    Modulating pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C27H25Cl2N3O5

Molecular Weight

542.4 g/mol

IUPAC Name

1-[4-[2-(3,4-dichloroanilino)-2-oxoethoxy]phenyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C27H25Cl2N3O5/c1-36-21-7-2-17(3-8-21)14-30-27(35)18-12-26(34)32(15-18)20-5-9-22(10-6-20)37-16-25(33)31-19-4-11-23(28)24(29)13-19/h2-11,13,18H,12,14-16H2,1H3,(H,30,35)(H,31,33)

InChI Key

IVWOWUFIEDYRSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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